Cas no 1936035-45-8 (Benzenamine, 2-bromo-6-ethyl-4-nitro-)
Benzenamine, 2-bromo-6-ethyl-4-nitro- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 2-bromo-6-ethyl-4-nitro-
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- Inchi: 1S/C8H9BrN2O2/c1-2-5-3-6(11(12)13)4-7(9)8(5)10/h3-4H,2,10H2,1H3
- InChI Key: REIFAPILMYCLBO-UHFFFAOYSA-N
- SMILES: C1(N)=C(CC)C=C([N+]([O-])=O)C=C1Br
Benzenamine, 2-bromo-6-ethyl-4-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-396582-1.0g |
2-bromo-6-ethyl-4-nitroaniline |
1936035-45-8 | 1.0g |
$0.0 | 2023-03-02 |
Benzenamine, 2-bromo-6-ethyl-4-nitro- Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on Benzenamine, 2-bromo-6-ethyl-4-nitro-
Comprehensive Overview of Benzenamine, 2-bromo-6-ethyl-4-nitro- (CAS No. 1936035-45-8)
Benzenamine, 2-bromo-6-ethyl-4-nitro- (CAS No. 1936035-45-8) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This compound, characterized by its unique molecular structure featuring a bromo, ethyl, and nitro substituents on a benzene ring, serves as a versatile intermediate in synthetic chemistry. Its applications span from drug discovery to advanced material synthesis, making it a subject of interest for researchers and industry professionals alike.
One of the key reasons for the growing interest in Benzenamine, 2-bromo-6-ethyl-4-nitro- is its role in the development of novel therapeutic agents. Recent studies have explored its potential as a building block for small-molecule inhibitors targeting specific enzymes or receptors. For instance, researchers are investigating its utility in designing anti-inflammatory or anticancer compounds, aligning with the current trend of personalized medicine and targeted therapies. The presence of the nitro group also opens avenues for further functionalization, enabling the creation of derivatives with enhanced bioactivity.
In the agrochemical sector, Benzenamine, 2-bromo-6-ethyl-4-nitro- has been explored as a precursor for crop protection agents. With the global emphasis on sustainable agriculture and reduced environmental impact, this compound's potential to contribute to the development of eco-friendly pesticides or herbicides is a hot topic. Its structural features, such as the bromo and ethyl groups, may impart selectivity and efficacy in pest control, addressing the pressing need for solutions against resistant strains.
From a material science perspective, Benzenamine, 2-bromo-6-ethyl-4-nitro- is being studied for its role in synthesizing advanced polymers and functional materials. The compound's ability to undergo various chemical transformations makes it a valuable candidate for creating high-performance coatings, conductive polymers, or even organic semiconductors. These applications are particularly relevant in the context of renewable energy and electronics, where innovation is driven by the demand for more efficient and sustainable materials.
The synthesis and handling of Benzenamine, 2-bromo-6-ethyl-4-nitro- require meticulous attention to detail, given its reactive functional groups. Researchers often employ green chemistry principles to optimize its production, minimizing waste and energy consumption. This aligns with the broader industry shift toward sustainable chemical processes, a topic frequently searched by professionals seeking to reduce their environmental footprint.
Another area of interest is the compound's spectroscopic properties, which are crucial for its identification and purity assessment. Techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly used to characterize Benzenamine, 2-bromo-6-ethyl-4-nitro-, ensuring its suitability for various applications. These analytical methods are often searched by students and researchers looking for reliable protocols in their work.
Looking ahead, the future of Benzenamine, 2-bromo-6-ethyl-4-nitro- appears promising, with ongoing research exploring its untapped potential. Whether in drug discovery, agrochemical innovation, or material science, this compound continues to inspire new avenues of investigation. As the scientific community delves deeper into its properties and applications, Benzenamine, 2-bromo-6-ethyl-4-nitro- is poised to remain a topic of relevance and intrigue.
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